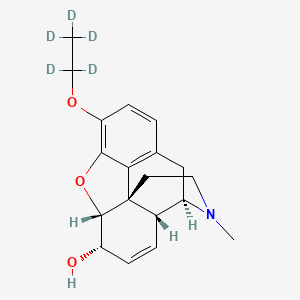
Ethylmorphine D5; 3-O-Ethylmorphine-(ethyl-D5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylmorphine-d5 is a deuterated form of ethylmorphine, an opioid analgesic and antitussive agent. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the ethyl group, which helps in tracing and studying the metabolic pathways and pharmacokinetics of ethylmorphine without altering its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
Ethylmorphine-d5 can be synthesized by the ethylation of morphine using ethyl-d5 bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using chromatographic techniques to obtain high purity ethylmorphine-d5 .
Industrial Production Methods
Industrial production of ethylmorphine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The final product is subjected to rigorous quality control measures to meet the standards required for research applications .
化学反应分析
Types of Reactions
Ethylmorphine-d5 undergoes various chemical reactions, including:
Oxidation: Ethylmorphine-d5 can be oxidized to form ethylmorphine N-oxide.
Reduction: Reduction reactions can convert ethylmorphine-d5 to its corresponding alcohol derivatives.
Substitution: N-demethylation is a common substitution reaction where the methyl group is replaced by a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: N-demethylation can be achieved using reagents like cyanogen bromide or formaldehyde.
Major Products Formed
Oxidation: Ethylmorphine N-oxide
Reduction: Ethylmorphine alcohol derivatives
Substitution: Demethylated ethylmorphine
科学研究应用
Ethylmorphine-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways of ethylmorphine.
Biology: Helps in tracing the distribution and metabolism of ethylmorphine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ethylmorphine.
Industry: Employed in the development of analytical methods for quality control and regulatory compliance.
作用机制
Ethylmorphine-d5 exerts its effects by being metabolized to morphine in the liver through the action of the enzyme cytochrome P450 2D6. Morphine then interacts with opioid receptors in the central nervous system, particularly the mu-opioid receptors, to produce analgesic and antitussive effects. The binding of morphine to these receptors inhibits the release of neurotransmitters, thereby reducing pain perception and suppressing cough reflex .
相似化合物的比较
Similar Compounds
Codeine: Another opioid analgesic and antitussive agent, similar in structure to ethylmorphine but with a methyl group instead of an ethyl group.
Dihydrocodeine: A semi-synthetic opioid used for pain relief and cough suppression, structurally similar to codeine.
Morphine: The parent compound of ethylmorphine, widely used for pain management.
Uniqueness of Ethylmorphine-d5
Ethylmorphine-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies without altering the compound’s pharmacological properties. This makes it superior to non-labeled analogs for specific research applications .
属性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(1,1,2,2,2-pentadeuterioethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1/i1D3,3D2 |
InChI 键 |
OGDVEMNWJVYAJL-YDPGWSITSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
规范 SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


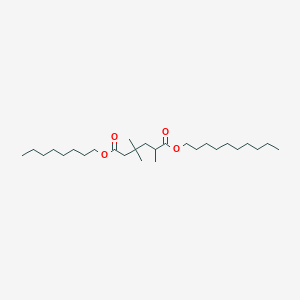
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
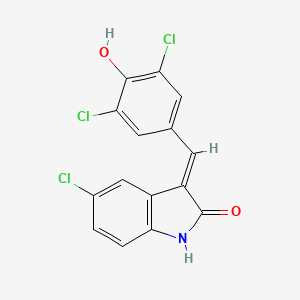

![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
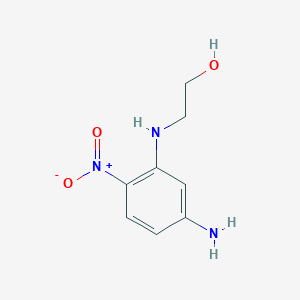
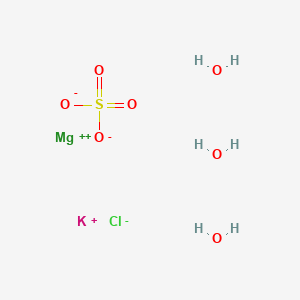
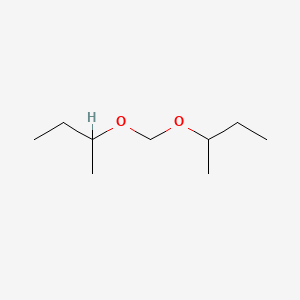
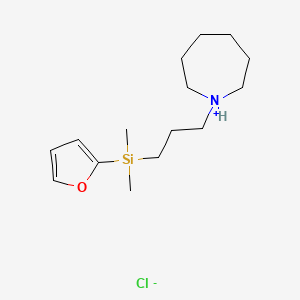
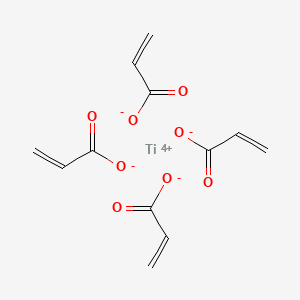

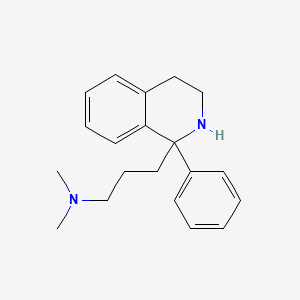
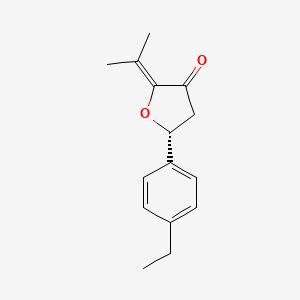
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
